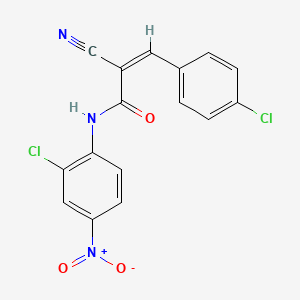

(Z)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-cyanoacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group could be reduced to an amine, or the amide could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitro, cyano, and amide could make it more soluble in polar solvents .Scientific Research Applications

Photoluminescence Properties

(Z)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-cyanoacrylamide and its derivatives have been explored for their photoluminescence properties, particularly in the context of developing novel fluorescent materials. Functional π-extended fluorene derivatives containing different functional groups, including nitro groups, have been synthesized and investigated for their high fluorescence quantum yields. Such compounds exhibit unique on–off behavior of emission by solvents, suggesting their potential application in fluorescent solvatochromic dyes and light-emitting materials with high efficiency and environmental responsiveness (Kotaka, Konishi, & Mizuno, 2010).

Antiproliferative Activity

The antiproliferative activity of related nitrophenylacrylamide compounds has been studied, with a focus on understanding their reactivity, natural toxicity, and potential interactions with biological molecules. For instance, N-(4-nitrophenyl)acrylamide has shown low toxicity on cancer cells, suggesting its utility in biomedical research and therapy. The interaction with nucleic acid bases and aryl hydrocarbon hydroxylase receptors indicates the potential for these compounds to be used in targeted cancer therapy and as tools for studying disease mechanisms (Tanış, Çankaya, & Yalçın, 2019).

Corrosion Inhibition

Research into acrylamide derivatives has also extended into the field of corrosion inhibition. New derivatives have been synthesized and evaluated for their effectiveness in protecting metals, such as copper, from corrosion in acidic environments. These compounds have demonstrated high efficiency as corrosion inhibitors, making them valuable for industrial applications where metal preservation is critical. The combination of experimental and theoretical (density functional theory and Monte Carlo simulations) approaches has provided insights into the mechanisms of action and the potential for designing more effective corrosion inhibitors (Abu-Rayyan et al., 2022).

properties

IUPAC Name |

(Z)-N-(2-chloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O3/c17-12-3-1-10(2-4-12)7-11(9-19)16(22)20-15-6-5-13(21(23)24)8-14(15)18/h1-8H,(H,20,22)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLYXECIGRWCRR-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)

![Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2986502.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)

![2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986507.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)

![Ethyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2986512.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2986515.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2986517.png)

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2986518.png)